molecular formula C15H21N7O B6437743 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2548977-55-3

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

カタログ番号: B6437743
CAS番号: 2548977-55-3
分子量: 315.37 g/mol
InChIキー: DIXZXDHKPIXLFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS: 2741893-90-1) is a pyrimidine derivative with a molecular formula of C₁₅H₂₁N₇O and a molecular weight of 315.37 g/mol. Its structure features two pyrimidine rings: one substituted with a methoxy group at position 6 and linked via a piperazine bridge to another pyrimidine ring bearing an N,N-dimethylamine group at position 4 (Fig. 1). The compound’s Smiles notation is COc1cc(N2CCN(c3cc(N(C)C)ncn3)CC2)ncn1, reflecting its connectivity .

This balance may enhance bioavailability, a critical factor in drug development.

特性

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O/c1-20(2)12-4-5-16-15(19-12)22-8-6-21(7-9-22)13-10-14(23-3)18-11-17-13/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXZXDHKPIXLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 6-methoxypyrimidine-4-amine with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with N,N-dimethylpyrimidin-4-amine to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium carbonate (Na2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

化学反応の分析

Types of Reactions

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

科学的研究の応用

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

作用機序

The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies suggest that the compound has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity .

類似化合物との比較

Key Structural Differences :

  • Substituent Position : The target compound’s piperazine is at position 2 of the pyrimidine, whereas UDO () and ’s compound have substitutions on pyridine or pyrazolo-pyrimidine cores.
  • Functional Groups : The N,N-dimethylamine group in the target compound contrasts with UDO’s trifluoromethyl group, which enhances metabolic stability but increases molecular weight.

Pharmacological and Physicochemical Comparisons

Parameter Target Compound UDO Compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Molecular Weight 315.37 ~440 463.96 193.24
Polar Groups Methoxy, dimethylamine Trifluoromethyl, carbonyl Chloro, methoxy Piperidine, methyl
Likely Solubility Moderate (piperazine enhances water solubility) Low (lipophilic CF₃ group) Low (chloro, benzyl groups) High (small size, fewer hydrophobic groups)
Biological Target Unreported (structural analogs suggest kinase or CYP inhibition) CYP51 (anti-parasitic) Unspecified antiproliferative Antimicrobial

Notable Observations :

    生物活性

    2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, also known by its CAS number 2741893-90-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis.

    The compound has the following chemical characteristics:

    • Molecular Formula : C₁₅H₂₁N₇O
    • Molecular Weight : 315.37 g/mol
    • Structure : The compound features a piperazine ring and a pyrimidine moiety, which are critical for its biological activity.

    Biological Activity Overview

    Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial , antitumor , and antiviral properties.

    Antimicrobial Activity

    Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of pyrimidine and piperazine have been reported to display antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the methoxypyrimidine moiety enhances these effects by potentially interfering with bacterial nucleic acid synthesis pathways .

    Antitumor Activity

    The compound's structural similarities to known antitumor agents suggest it may inhibit cancer cell proliferation. In vitro assays have demonstrated that related pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell cycle regulation. Specifically, studies have shown inhibition of cell migration and invasion in cancer models, suggesting potential therapeutic applications in oncology .

    Antiviral Activity

    Preliminary investigations into the antiviral properties of this compound indicate that it could inhibit viral replication by targeting nucleotide biosynthesis pathways. Inhibition of pyrimidine metabolism has been associated with antiviral activity against several viruses, including hepatitis E virus (HEV), highlighting the compound's potential as an antiviral agent .

    The proposed mechanisms for the biological activity of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine include:

    • Inhibition of Nucleic Acid Synthesis : By interfering with enzymes involved in nucleotide synthesis.
    • Apoptosis Induction : Triggering apoptotic pathways in tumor cells.
    • Modulation of Signaling Pathways : Affecting cellular signaling that regulates proliferation and survival.

    Case Studies

    Several case studies have highlighted the effectiveness of similar compounds:

    • Antitumor Efficacy : A study demonstrated that a methoxypyrimidine derivative significantly inhibited proliferation in A431 vulvar epidermal carcinoma cells, showcasing its potential as a chemotherapeutic agent .
    • Antiviral Studies : Research indicated that targeting pyrimidine biosynthesis could enhance antiviral responses against HEV, suggesting that this compound might similarly affect viral replication through analogous pathways .

    Synthesis Methods

    The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors:

    • Formation of Methoxypyrimidine Moiety : Synthesized via cyclization reactions.
    • Piperazine Ring Formation : Achieved through nucleophilic substitution reactions.
    • Final Assembly : The final product is obtained through specific coupling reactions involving the dimethylation step.

    Q & A

    Q. Optimization Strategies :

    • Catalyst Screening : High-throughput methods to identify efficient catalysts (e.g., copper bromide in coupling reactions) .
    • Purification : Use of column chromatography or preparative HPLC to isolate high-purity products .

    Q. Example Synthesis Table :

    StepReaction TypeKey Reagents/ConditionsYield (%)Reference
    1Piperazine attachment4-(6-Methoxypyrimidin-4-yl)piperazine, DMF, 80°C65
    2Pyrimidine cyclizationβ-diketone, HCl, reflux78
    3DimethylationDimethyl sulfate, KOH, ethanol85

    Basic: What analytical methods are critical for characterizing the compound’s structure and purity?

    Answer:

    • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
    • Mass Spectrometry (MS) : ESI-MS or HRMS for molecular weight validation (e.g., m/z 452 [M+H]+ in stereoisomer synthesis) .
    • X-ray Crystallography : SHELX programs for resolving crystal structures and hydrogen-bonding patterns .

    Q. Validation Workflow :

    Purity Check : HPLC with UV detection .

    Structural Confirmation : NMR and MS cross-referencing .

    Crystallographic Data : SHELXL refinement for absolute configuration .

    Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

    Answer :
    Comparative studies highlight substituent effects on target binding:

    • Methoxy Group : Enhances solubility and receptor affinity in piperazine-pyrimidine hybrids .
    • Trifluoromethyl Groups : Increase metabolic stability but may reduce solubility .

    Q. SAR Table :

    SubstituentTarget Affinity (IC50)Solubility (mg/mL)Reference
    -OCH312 nM (Dopamine D2)0.45
    -CF38 nM (5-HT1A)0.12
    -CH325 nM (α1-Adrenergic)0.78

    Q. Methodological Insight :

    • Docking Studies : Use programs like AutoDock to predict binding modes .
    • Crystallographic Analysis : Resolve dihedral angles (e.g., 12.8° in pyrimidine-phenyl interactions) to explain activity differences .

    Advanced: How can researchers resolve contradictions in synthetic yields or biological data across studies?

    Answer :
    Common causes and solutions:

    • Reaction Condition Variability :

      • Temperature : Optimize between 35°C (for coupling) and reflux (for cyclization) .
      • Catalyst Loading : Adjust copper bromide from 0.1–1.0 eq. to balance yield and byproducts .
    • Biological Assay Discrepancies :

      • Orthogonal Validation : Combine SPR (surface plasmon resonance) and cell-based assays .
      • Batch Purity : Re-evaluate compound purity via LC-MS before testing .

    Q. Case Study :

    • A 17.9% yield in a coupling reaction was improved to 65% by switching from DMF to DMSO as solvent .

    Advanced: What computational tools are recommended for modeling interactions with biological targets?

    Q. Answer :

    • Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor dynamics .
    • Quantum Mechanics (QM) : Gaussian for optimizing transition states in catalytic reactions .
    • Crystallographic Software : SHELXE for phase refinement in X-ray data .

    Q. Application Example :

    • Dopamine D3 Receptor Modeling : Docking with AutoDock Vina revealed hydrogen bonds between the methoxy group and Asp110 .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。